2-(pyridin-2-yl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEQMQXAVZARKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pyridin 2 Yl Pyrazine
Established Synthetic Pathways to the 2-(pyridin-2-yl)pyrazine Core
The construction of the this compound scaffold can be broadly categorized into two primary approaches: the formation of one of the heterocyclic rings through condensation and cyclization reactions, or the direct coupling of pre-functionalized pyridine (B92270) and pyrazine (B50134) rings.
Condensation and Cyclization Reactions
Condensation reactions represent a classical and fundamental approach to the synthesis of the pyrazine ring system. wikipedia.org These methods typically involve the reaction of a 1,2-dicarbonyl compound with a diamine. In the context of pyridyl-substituted pyrazines, this can involve the condensation of a pyridyl-containing diamine with a glyoxal (B1671930) derivative or the reaction of a pyridyl-α-dicarbonyl compound with a diamine.
A notable example is the synthesis of pyrido[2,3-b]pyrazines, which are isomers of this compound, through the condensation of pyridinediamines with α-oxocarbonyl compounds. researchgate.netresearchgate.net The regioselectivity of this reaction, particularly with unsymmetrical dicarbonyl compounds, can be influenced by reaction conditions such as temperature and the use of acidic or basic catalysts. researchgate.net For instance, lower temperatures in acidic solvents like acetic or trifluoroacetic acid have been shown to favor the formation of specific regioisomers. researchgate.net
Another relevant cyclization strategy is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to form highly substituted pyridines. wikipedia.orgbeilstein-journals.org This methodology has been successfully applied to the synthesis of complex polypyridine systems, including chiral derivatives of tetra-2-pyridylpyrazine, demonstrating its utility in constructing pyridyl-containing heterocyclic systems. nih.gov The general mechanism of the Kröhnke synthesis proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org
| Reaction Type | Reactants | Key Features |
| Pyrazine Synthesis | 1,2-Dicarbonyl compound and a diamine | Fundamental method for forming the pyrazine ring. wikipedia.org |
| Pyrido[2,3-b]pyrazine Synthesis | Pyridinediamine and an α-oxocarbonyl compound | Regioselectivity can be controlled by reaction conditions. researchgate.netresearchgate.net |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt and an α,β-unsaturated carbonyl | Forms highly functionalized pyridines. wikipedia.orgbeilstein-journals.org |
Cross-Coupling Strategies for Heteroaryl Linkage
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The synthesis of this compound is no exception, with Stille and Suzuki-Miyaura coupling reactions being prominent methods.
The Stille coupling reaction, which involves the coupling of an organotin compound with an organohalide catalyzed by a palladium complex, has been reported as a convenient and high-yield method for preparing this compound and its derivatives from bromopyrazine precursors. wichita.eduosti.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is another powerful tool for this purpose. This reaction is widely used for the synthesis of biaryl and heterobiaryl compounds. For the synthesis of this compound, this would typically involve the reaction of a 2-halopyrazine with a pyridine-2-boronic acid or its ester, or conversely, a 2-halopyridine with a pyrazine-2-boronic acid derivative, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction has been employed in the synthesis of various pyridyl-diazine structures. researchgate.net
| Coupling Reaction | Key Reactants | Catalyst/Reagents |
| Stille Coupling | Organotin compound (e.g., 2-(tributylstannyl)pyridine) and a halopyrazine | Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., pyridine-2-boronic acid) and a halopyrazine (or vice versa) | Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) |
Functionalization and Derivatization Approaches
Once the this compound core is assembled, further modifications can be introduced to tailor its properties for specific applications. These modifications can involve substitution on either the pyridine or pyrazine ring, or the use of the core scaffold to build larger, more complex structures.
Ring Substitution and Side-Chain Modifications
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group such as a halogen is present. thieme-connect.de This allows for the introduction of a variety of nucleophiles to functionalize the pyrazine ring. Conversely, direct electrophilic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the nitrogen atoms. thieme-connect.de Functionalization of the pyridine ring can often be achieved through established pyridine chemistry, such as lithiation directed by the pyrazine substituent, followed by reaction with an electrophile. researchgate.net
Side-chain modifications on pre-existing substituted this compound derivatives offer another route to diversification. For example, a substituent with a reactive handle, such as a methyl group, can be further elaborated through oxidation or other transformations.
Synthesis of Pyridyl-Pyrazyl Hybrid Scaffolds
The this compound unit is a key component in the design of larger, multi-ring systems, often referred to as pyridyl-pyrazyl hybrid scaffolds. These structures are of interest for their potential as ligands in coordination chemistry and as components in functional materials.
One such class of compounds is the pyrido[2,3-b]pyrazines, which can be considered fused pyridyl-pyrazyl hybrids. Their synthesis often involves the condensation of a pyridinediamine with a 1,2-dicarbonyl compound. researchgate.netjocpr.com The reaction of 2,3-diaminopyridine (B105623) with 2,2'-pyridil, for example, leads to the formation of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine. researchgate.net
Another important class of hybrid scaffolds is the tetra-2-pyridylpyrazines (tppz), which feature two pyridyl substituents on the pyrazine ring. These are typically synthesized through cross-coupling reactions or by condensation methods, such as the Kröhnke synthesis, to build the outer pyridine rings onto a pre-formed pyrazine core. nih.govacs.org These multidentate ligands are highly valued for their ability to form stable complexes with a variety of metal ions. researchgate.net
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While research specifically detailing green synthetic routes to this compound is emerging, trends in the synthesis of related aza-heterocycles point towards more environmentally benign methodologies.
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.govnih.gov The synthesis of pyrido[2,3-b]pyrazines has been successfully achieved using microwave irradiation, in some cases without the need for a solvent or catalyst. researchgate.netjocpr.com This approach offers significant advantages over conventional heating methods.
The use of alternative, greener solvents is another key aspect of green chemistry. Deep eutectic solvents (DESs) are gaining attention as environmentally friendly reaction media due to their low toxicity, biodegradability, and low cost. The synthesis of imidazo[1,2-a]pyridines, another class of aza-heterocycles, has been demonstrated in a deep eutectic solvent, highlighting the potential of these solvents for related heterocyclic syntheses. sciencepublishinggroup.com
| Green Chemistry Approach | Example Application in Aza-heterocycle Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Synthesis of pyrido[2,3-b]pyrazines researchgate.netjocpr.com | Shorter reaction times, higher yields, reduced solvent use. |
| Use of Green Solvents | Synthesis of imidazo[1,2-a]pyridines in deep eutectic solvents sciencepublishinggroup.com | Reduced toxicity, biodegradability, lower cost. |
| One-Pot Multi-Component Reactions | Iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines rsc.org | Increased efficiency, reduced waste, fewer purification steps. |
Advanced Purification and Isolation Techniques for Research Applications
The preparation of this compound of high purity is essential for its application in research, particularly in fields such as coordination chemistry, materials science, and medicinal chemistry, where even trace impurities can significantly alter experimental outcomes. While standard purification methods such as distillation and basic recrystallization are often employed post-synthesis, achieving the requisite level of purity for demanding research applications necessitates the use of more advanced techniques. These methods are designed to remove closely related impurities, isomers, and residual starting materials that may not be effectively eliminated by simpler procedures.
The primary advanced purification techniques applicable to this compound and its derivatives include column chromatography, preparative high-performance liquid chromatography (HPLC), and controlled crystallization. The choice of method is often dictated by the scale of the purification, the nature of the impurities, and the desired final purity.
Column Chromatography
Column chromatography is a versatile and widely used technique for the purification of this compound and its analogues. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase, with a mobile phase facilitating the movement of the components at different rates.
For derivatives of this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate a wide range of heterocyclic compounds. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is carefully tuned to achieve optimal separation.
For instance, in the purification of 2,5-Bis[(E)-2-phenylethenyl]-3,6-bis(pyridin-2-yl)pyrazine, a derivative of the target compound, column chromatography on silica gel with a toluene/ethyl acetate (20/1) mixture as the eluent has been successfully used. In other research, derivatives of this compound have been purified using a dichloromethane-ethyl acetate (DCM-EtOAc) gradient system, with the specific ratio depending on the polarity of the target molecule bohrium.com.
The effectiveness of column chromatography is often monitored by thin-layer chromatography (TLC), which provides a rapid assessment of the separation and allows for the identification of fractions containing the pure compound.
Table 1: Examples of Column Chromatography Parameters for this compound Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| 2,5-Bis[(E)-2-phenylethenyl]-3,6-bis(pyridin-2-yl)pyrazine | Silica Gel | Toluene/Ethyl Acetate (20:1) | nih.gov |
| This compound derivative | Silica Gel | Dichloromethane/Ethyl Acetate (9:1) | bohrium.com |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Silica Gel | Not specified | nih.gov |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity levels, particularly for analytical standards or for isolating minor components from a complex mixture, preparative HPLC is the method of choice. This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to high-resolution separations.
Several patents detailing the synthesis of pyrazine derivatives for pharmaceutical applications report the use of preparative HPLC for the final purification step google.comgoogle.com. While specific conditions for the parent this compound are not explicitly detailed, the methods used for its derivatives provide a strong indication of suitable approaches. Typically, reversed-phase columns (e.g., C18) are used with mobile phases consisting of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
A study on the separation of isomeric pyrazines, such as 2-ethyl-5(6)-methylpyrazine, has demonstrated the utility of preparative HPLC with a chiral stationary phase (amylose tris-(3,5-dimethylphenyl-carbamate)) and a hexane-isopropanol mobile phase for resolving closely related compounds nih.govmdpi.com. This suggests that for specific research applications requiring the separation of potential isomers of substituted this compound, chiral HPLC could be a powerful tool.
Table 2: Representative Preparative HPLC Conditions for Related Pyrazine Compounds
| Compound Type | Column Type | Mobile Phase System | Application | Reference |
|---|---|---|---|---|
| Pyrazin-2-yl-pyridin-2-yl-amine derivatives | Not specified | Not specified | Pharmaceutical intermediate purification | google.com |
| General pyrazine derivatives | Not specified | Not specified | Pharmaceutical intermediate purification | google.com |
| 2-Ethyl-5(6)-methylpyrazine isomers | Chiralpak AD-H | Hexane/Isopropanol | Isomer separation for bioactivity studies | nih.govmdpi.com |
| Pyridine and pyrazine derivatives | Chiralpak AD | Heptane/Ethanol (B145695) with NH4OAc | Chiral resolution of pharmaceutical intermediates | google.com |
Advanced Crystallization Techniques
Recrystallization is a fundamental purification technique, but for research applications, more controlled and advanced crystallization methods are often necessary to obtain single crystals suitable for X-ray diffraction analysis or to achieve the highest possible purity.
The choice of solvent is paramount in crystallization. For this compound and its derivatives, a range of solvents can be explored, from polar solvents like methanol (B129727) and ethanol to less polar options like acetone (B3395972) and acetonitrile, often in combination with a co-solvent (an anti-solvent) to induce crystallization. For example, platinum(II) complexes of 2,6-di(pyrid-2-yl)pyrazine were purified by recrystallization through the slow diffusion of diethyl ether into a concentrated acetonitrile solution acs.org. Similarly, a palladium(II) complex of 2,3-di(pyridin-2-yl)pyrazine was recrystallized from a methanol/ether mixture, with single crystals grown by slow evaporation from a methanol/acetonitrile solution nih.gov.
Techniques such as slow evaporation, vapor diffusion, and solvent layering are employed to control the rate of crystal growth, which is crucial for forming well-ordered, high-purity crystals.
Table 3: Crystallization Methods for this compound Derivatives and Complexes
| Compound | Crystallization Method | Solvent System | Purpose | Reference |
|---|---|---|---|---|
| Platinum(II) 2,6-di(pyrid-2-yl)pyrazine complexes | Slow diffusion | Diethyl ether / Acetonitrile | Purification and single crystal growth | acs.org |
| Palladium(II) 2,3-di(pyridin-2-yl)pyrazine complex | Recrystallization / Slow evaporation | Methanol / Ether & Methanol / Acetonitrile | Purification and single crystal growth for X-ray analysis | nih.gov |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Not specified | Not specified | Single crystal growth for X-ray analysis | nih.gov |
Coordination Chemistry of 2 Pyridin 2 Yl Pyrazine and Its Metal Complexes
Ligand Design and Coordination Modes
The coordination behavior of 2-(pyridin-2-yl)pyrazine is primarily dictated by the arrangement of its nitrogen donor atoms. The pyridine (B92270) ring offers a single nitrogen atom, while the pyrazine (B50134) ring presents two nitrogen atoms in a 1,4-disposition. This arrangement allows the ligand to function in several capacities, most notably as a bidentate chelating agent or as a bridging ligand.
In its most common coordination mode, this compound acts as a bidentate N,N'-chelating ligand. It coordinates to a single metal center through the nitrogen atom of the pyridine ring and the adjacent nitrogen atom of the pyrazine ring. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. This chelation is observed in various mononuclear complexes, where the remaining coordination sites on the metal are occupied by other ligands or counter-ions.
For instance, in complexes with copper(II) and silver(I), the bidentate coordination of a derivative, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, has been confirmed through single-crystal X-ray diffraction. This mode of coordination is crucial in the formation of discrete molecular structures with well-defined geometries around the metal center.
Beyond simple chelation, this compound possesses the ability to act as a bridging ligand, connecting two or more metal centers to form polynuclear assemblies. This bridging functionality arises from the presence of the second nitrogen atom on the pyrazine ring, which is not involved in the initial chelation. This "uncoordinated" nitrogen atom remains available to bind to another metal ion, leading to the formation of dimers, oligomers, or extended coordination polymers.
An example of this is seen in a polynuclear silver(I) complex where, in addition to the bidentate chelation to one silver ion, the pyrazine ring's remote nitrogen atom coordinates to an adjacent silver ion nih.gov. This dual-coordination role is fundamental in the design of metal-organic frameworks (MOFs) and other supramolecular structures with specific network topologies. The ability of the pyrazine moiety to mediate electronic communication between metal centers in these bridged assemblies is also a subject of considerable research interest.
Synthesis and Characterization of Metal-2-(pyridin-2-yl)pyrazine Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods such as infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR) spectroscopy.
The coordination chemistry of this compound and its derivatives with transition metals is extensive, owing to the diverse electronic and magnetic properties of the resulting complexes.
Copper(II) and Silver(I): Complexes of copper(II) and silver(I) with a derivative of this compound have been synthesized and structurally characterized. In a dimeric copper(II) complex, [CuCl₂(py-2pz)]₂, and a mononuclear silver(I) complex, [Ag(py-2pz)₂]PF₆, the ligand coordinates in a bidentate fashion through its pyridine and pyrazine nitrogen atoms nih.gov. In a polynuclear silver(I) complex, {[Ag(NO₃)(py-2pz)]·0.5H₂O}n, the pyrazine ring additionally acts as a bridging unit between two silver(I) ions nih.gov.
Ruthenium(II) and Iridium(III): While extensive research has been conducted on ruthenium and iridium complexes with similar, more complex ligands like 2,5-di(pyridin-2-yl)pyrazine and 3-(pyridin-2-yl)-1,2,4-triazine derivatives, specific studies on the parent this compound are less common urfu.ruurfu.ru. The available literature suggests that these metals readily form stable complexes with N,N'-chelating ligands, and it is expected that this compound would form analogous complexes.
Palladium(II): Palladium(II) complexes with various pyridine derivative ligands have been synthesized and characterized, often exhibiting square planar geometries uomustansiriyah.edu.iqrsc.org. It is anticipated that this compound would form stable, chelated complexes with palladium(II).
Manganese(II), Iron(II/III), and Cobalt(II): The coordination chemistry of these first-row transition metals with pyrazine and pyridine-containing ligands is well-established nih.govresearchgate.netavinuty.ac.inkzoo.eduresearchgate.netnsf.govmdpi.comrsc.orgsemanticscholar.orgglobalresearchonline.netmdpi.comacs.orgugm.ac.id. For instance, new coordination compounds of Mn(II), Fe(III), and Co(II) with a pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, have been synthesized and characterized nih.govmdpi.comsemanticscholar.org. In these complexes, the ligand behaves in a bidentate manner, coordinating through an azomethine nitrogen and a pyrazine ring nitrogen mdpi.com.
Zinc(II), Cadmium(II), and Mercury(II): Several studies have explored the coordination of zinc(II), cadmium(II), and mercury(II) with ligands containing pyrazine and pyridine moieties nih.govmdpi.comnih.goviau.irnih.govresearchgate.netsemanticscholar.orgsciexplore.irresearchgate.netthaiscience.infoeurjchem.com. For example, zinc(II) and cadmium(II) complexes with 2,5-bis(2-pyridyl)pyrazine have been synthesized, revealing both mononuclear and polynuclear structures nih.gov. Mercury(II) is known to form coordination polymers with pyrazine derivatives researchgate.net.
| Compound Formula | Metal Ion | Coordination Number | Geometry | Key Characterization Methods |
| [CuCl₂(py-2pz)]₂ | Cu(II) | 5 | Square pyramidal | X-ray Diffraction, IR, UV-Vis |
| [Cu(CF₃SO₃)(H₂O)(py-2pz)₂]CF₃SO₃·2H₂O | Cu(II) | 6 | Octahedral | X-ray Diffraction, IR, UV-Vis |
| [Ag(py-2pz)₂]PF₆ | Ag(I) | 4 | Distorted tetrahedral | X-ray Diffraction, IR, UV-Vis |
| {[Ag(NO₃)(py-2pz)]·0.5H₂O}n | Ag(I) | 4 | Distorted tetrahedral | X-ray Diffraction, IR, UV-Vis |
| [Mn(L)Cl₂] (L = N′-benzylidenepyrazine-2-carbohydrazonamide) | Mn(II) | - | - | FTIR, TGA, Elemental Analysis |
| [Fe(L)Cl₃]·CH₃OH (L = N′-benzylidenepyrazine-2-carbohydrazonamide) | Fe(III) | - | - | FTIR, TGA, Elemental Analysis |
| [Co(L)Cl₂] (L = N′-benzylidenepyrazine-2-carbohydrazonamide) | Co(II) | - | - | FTIR, TGA, Elemental Analysis |
Note: py-2pz is dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a derivative of this compound.
The coordination chemistry of this compound with f-block elements is a less explored area compared to transition metals. However, studies on related, more elaborate ligands provide insights into the potential interactions.
Lanthanides: Lanthanide ions are known to form complexes with multidentate N-heterocyclic ligands. For example, dinuclear lanthanide(III) nitrato complexes have been synthesized using 2,3,5,6-tetra(2-pyridyl)pyrazine as a bridging ligand nih.gov. These complexes exhibit high coordination numbers, typically 8 or 9, and often display interesting luminescence properties. It is plausible that this compound could form stable complexes with lanthanide ions, likely in a chelated fashion, with the potential for solvent molecules or other ligands to complete the coordination sphere. Seven novel coordination complexes derived from trivalent lanthanides (La, Nd, Sm, Eu, Gd, Tb, Dy) and the bidentate ligands 2,2'-bipyridine (B1663995) and 2-(pyridin-2-yl)-1H-benzo[d]imidazole have been synthesized nih.gov.
Actinides: There is a notable lack of specific research on the coordination of this compound with actinide elements in the available literature. The study of actinide coordination chemistry is often focused on ligands that can accommodate the large ionic radii and high coordination numbers typical of these elements.
The interaction of this compound with main group elements is another area with limited specific studies. However, the Lewis basicity of the nitrogen atoms in the ligand suggests that it can form adducts with Lewis acidic main group element compounds. For instance, the formation of complexes between pyridine and pyrazine derivatives with boron trifluoride (BF₃) has been investigated, elucidating the electronic and bonding interactions illinois.edu. This suggests that this compound could similarly coordinate to main group metal halides and other Lewis acidic centers.
Structural Elucidation via X-ray Crystallography
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes involving this compound and its derivatives. This method provides precise information on the coordination geometry of the metal center, the bonding parameters between the metal and the ligand, and the intermolecular interactions that dictate the crystal packing.
Analysis of Metal-Ligand Geometries and Bond Parameters
The this compound ligand and its analogues typically act as bidentate chelating agents, coordinating to metal ions through one nitrogen atom from the pyridine ring and one from the pyrazine ring. nih.gov However, the pyrazine ring can also act as a bridging ligand, connecting two different metal centers. nih.gov The coordination geometry adopted by the metal ion is highly dependent on the metal's nature, its oxidation state, and the presence of other co-ligands.
For instance, in copper(II) complexes, the geometry can vary. The complex [CuCl₂(py-2pz)]₂ (where py-2pz is dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate) features a copper(II) center with a specific coordination environment. nih.gov Similarly, Cu(II) complexes with pyrazine-containing pyridylalkylamide ligands exhibit Cu-N bond distances ranging from 1.997 Å to 2.067 Å. bendola.com In a one-dimensional pyrazine-bridged copper(II)-saccharinato polymer, the Cu–N(pyz) bond distances were found to be 2.062(3) Å and 2.079(3) Å. sci-hub.box
Platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine adopt a distorted square-planar geometry, a consequence of the restricted bite angle of the tridentate ligand. nih.gov In lead(II) coordination polymers, Pb–N bond distances can range from 2.583(6) to 2.812(7) Å, with the metal center exhibiting geometries such as tetracoordinate seesaw or slightly distorted octahedral, depending on the co-ligands. strath.ac.uk
The table below summarizes selected bond parameters from various metal complexes featuring pyrazine-pyridine type ligands, illustrating the diversity in coordination environments.
| Complex | Metal Ion | Coordination Geometry | Metal-Nitrogen Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [Cu(Lpz)(μ2-1,1-N3)]n | Cu(II) | - | 1.997 - 2.067 | bendola.com |
| [Cu(sac)2(pyz)(H2O)]n | Cu(II) | Distorted Octahedral | 2.062(3), 2.079(3) (pyz); 1.986(4), 1.997(4) (sac) | sci-hub.box |
| Alkynylplatinum(II) 2,6-di(pyrid-2-yl)pyrazine | Pt(II) | Distorted Square-Planar | - | nih.gov |
| [Pb(LI)(NCS)2]n | Pb(II) | Tetracoordinate Seesaw | 2.583(6) - 2.812(7) | strath.ac.uk |
Supramolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state arrangement of metal-2-(pyridin-2-yl)pyrazine complexes is significantly influenced by non-covalent supramolecular interactions. These interactions, including hydrogen bonds and π-π stacking, play a crucial role in assembling individual complex molecules into higher-dimensional architectures such as chains, sheets, or three-dimensional networks. nih.govresearchgate.netrsc.org
Hydrogen Bonding: Hydrogen bonds are prevalent in the crystal structures of these complexes, especially when protic solvents, water molecules, or ligands with hydrogen bond donor/acceptor groups are present. preprints.orgmdpi.com For example, in Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and anions assemble mononuclear molecules into 1-D chains or 3-D networks, depending on the anion present (perchlorate vs. nitrate). nih.gov In crystals of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N-H···N hydrogen bonds to form dimers, which are further connected by C-H···O and C-H···N hydrogen bonds to create a three-dimensional structure. nih.gov
π-π Stacking: The aromatic pyridine and pyrazine rings of the ligand are frequently involved in π-π stacking interactions. These interactions contribute significantly to the stability of the crystal lattice. In the crystal structure of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, π-π interactions are observed between neighboring pyrazine rings (inter-centroid distance = 3.711 Å) and between inversion-related pyridine rings (inter-centroid distance = 3.6395 Å). nih.govnih.gov In certain platinum(II) complexes, π-π stacking, in conjunction with Pt···Pt interactions, drives the self-assembly of the complex molecules. nih.govacs.org These interactions can lead to the formation of dimeric structures or extended columnar stacks in the solid state. nih.gov
The interplay of these non-covalent forces is complex and directional, guiding the self-assembly process and ultimately determining the final supramolecular architecture of the crystalline material. acs.org
Solution-Phase Behavior and Stability of Metal-2-(pyridin-2-yl)pyrazine Complexes
The behavior of metal-2-(pyridin-2-yl)pyrazine complexes in solution is critical for understanding their reactivity, potential applications, and dynamic properties. Spectroscopic techniques such as UV-Vis, NMR, and emission spectroscopy are commonly employed to study their solution-phase characteristics.
The electronic absorption spectra of these complexes in solution are typically characterized by intraligand (π-π*) transitions at higher energies and metal-to-ligand charge-transfer (MLCT) bands at lower energies. nih.govnih.gov For instance, ruthenium(II) bis(2,2'-bipyridine) complexes of 2,5-di(pyridin-2-yl)pyrazine in acetonitrile (B52724) exhibit intense ¹MLCT absorption bands. rug.nl The position and intensity of these bands are sensitive to the metal ion, the solvent, and the specific substituents on the ligand.
The stability of these complexes in solution can be influenced by various factors. Some complexes exhibit thermoresponsive behavior, where their aggregation state changes with temperature. A series of alkynylplatinum(II) 2,6-di(pyrid-2-yl)pyrazine complexes, for example, show a drastic color change in an acetonitrile-alcohol mixture upon heating. acs.org This is attributed to a morphological transformation driven by the disruption of hydrogen bonds between the complex and solvent molecules, leading to enhanced Pt···Pt and π–π stacking interactions at higher temperatures. nih.govacs.org
Studies on manganese(II) complexes with pyrazine in methanolic solutions have shown the formation of complexes, with electronic spectra indicating a hyperchromic effect as the ligand concentration increases. mdpi.com The stability and speciation of these complexes in solution are crucial for applications such as catalysis or sensing. DFT calculations are often used in conjunction with experimental data to elucidate the structures of the complexes in solution, which may differ from their solid-state conformations. nih.gov
Catalytic Applications of 2 Pyridin 2 Yl Pyrazine Derived Systems
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Complexes derived from 2-(pyridin-2-yl)pyrazine are effective in this domain due to their solubility and the tunable nature of the ligand scaffold, which allows for fine-tuning of the catalyst's steric and electronic properties.
While extensive research has been conducted on pyridine- and pyrazine-based ligands separately, the combined this compound framework is an active area of investigation for various organic transformations. Pyrazine (B50134) compounds, in general, are known to participate in cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions tandfonline.com.
Research into related systems provides insights into potential applications. For instance, dinuclear Platinum(II) complexes bridged by a pyrazine ligand have demonstrated catalytic activity in the hydrolysis of the N-acetylated L-methionylglycine dipeptide researchgate.net. This reaction is significant as it represents a selective amide bond cleavage under catalytic conditions. Specifically, it was found that two Pt(II) ions bridged by a pyrazine ligand are more efficient in this hydrolysis than a single Pt(II) complex, suggesting a cooperative effect between the two metal centers facilitated by the pyrazine bridge researchgate.net.
Furthermore, manganese pincer complexes have been utilized for the acceptorless dehydrogenative coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine derivatives, with hydrogen gas and water as the only byproducts, highlighting a green chemistry approach acs.org.
Derivatives of this compound have shown significant promise as ligands in polymerization catalysis. Specifically, iron(II) complexes featuring tridentate pyrazine-bis(2,6-arylimino) ligands have been synthesized and evaluated as catalysts for ethylene (B1197577) polymerization upon activation with alkylaluminiums like modified methylaluminoxane (B55162) (MMAO).
A comparative study between an iron bis(imino)pyrazine complex (PYZ) and its bis(imino)pyridine analogue (DIP) revealed distinct catalytic behaviors. The iron complex with the pyridine-based ligand (DIP) exhibited significantly higher activity in ethylene polymerization, producing high molecular weight polyethylene (B3416737) (Mw around 2 x 10⁵ g/mol ). In contrast, the pyrazine-based catalyst (PYZ) yielded only low molecular weight polyethylene but showed an interesting temperature dependence. The productivity of the PYZ catalyst was observed to slightly increase with rising temperature, whereas the efficiency of the DIP-based catalyst decreased, indicating a different stability and reaction mechanism influenced by the electronic properties of the pyrazine ring researchgate.net.
| Catalyst | Temperature (°C) | Productivity (kg PE / (mol Fe · h)) | Polymer Mw (g/mol) |
|---|---|---|---|
| PYZ (Pyrazine-based) | 30 | 180 | Low |
| PYZ (Pyrazine-based) | 50 | 220 | Low |
| PYZ (Pyrazine-based) | 70 | 250 | Low |
| DIP (Pyridine-based) | 30 | 11000 | ~200,000 |
| DIP (Pyridine-based) | 50 | 8000 | ~200,000 |
| DIP (Pyridine-based) | 70 | 5000 | ~200,000 |
Heterogeneous Catalysis and Immobilized Systems
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of this compound-derived catalysts onto solid supports. This approach transitions the system into the realm of heterogeneous catalysis.
The aforementioned iron(II) bis(imino)pyrazine complexes used for ethylene polymerization have been successfully supported on silica (B1680970). The naphthyl- and diisopropyl-bis(imino)pyrazine iron(II) catalysts were immobilized on a modified silica surface and used in slurry polymerization at 80°C with triisobutylaluminium (TIBAL) or tetraisobutyldialuminoxane (TIBAO) as cocatalysts.
The performance of these silica-supported catalysts was found to be modest, which is a common observation when comparing heterogenized catalysts to their homogeneous counterparts. However, an interesting outcome was that these immobilized systems produced low molecular weight polymers with surprisingly narrow polydispersities (a measure of the uniformity of polymer chain lengths) researchgate.net. This demonstrates that immobilization can not only facilitate catalyst recovery but also influence the properties of the resulting polymer.
Photoredox Catalysis and Photoelectrocatalysis
The rich electronic structure of this compound ligands, characterized by low-lying π* orbitals, makes their metal complexes suitable for applications in photoredox and photoelectrocatalysis. These fields utilize light energy to drive chemical reactions.
Platinum(II) complexes incorporating the 2,6-di(pyrid-2-yl)pyrazine ligand have been synthesized and studied for their photophysical properties. These complexes exhibit low-energy absorption bands attributed to metal-to-ligand charge transfer (MLCT) transitions. The energy of these transitions is lower compared to analogous terpyridine complexes, which is a consequence of the stronger electron-accepting nature of the 2,6-di(pyrid-2-yl)pyrazine ligand. This property is crucial for photoredox catalysts as it determines the energy of the excited state and its resulting redox potentials mdpi.comnih.gov.
Enantioselective Catalysis with Chiral this compound Derivatives
A significant advancement in the application of this compound derivatives is in the field of enantioselective catalysis, where a chiral catalyst is used to produce one enantiomer of a chiral product preferentially. This is of paramount importance in the pharmaceutical industry.
Researchers have successfully synthesized a library of tunable chiral pyridine (B92270)–aminophosphine ligands built upon a chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffold. This chiral scaffold is obtained with high yields and excellent enantioselectivities through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines rsc.org.
These novel chiral P,N ligands were then applied in iridium-catalyzed asymmetric hydrogenation reactions. They proved to be highly effective for the hydrogenation of benchmark olefins as well as more challenging substrates like seven-membered cyclic imines, including benzazepines and benzodiazepines. The catalysis proceeded with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee), and high diastereoselectivity rsc.org. This demonstrates the successful transfer of chirality from the this compound-derived ligand to the final product, opening avenues for the synthesis of complex, optically active molecules.
| Substrate Type | Result | Enantiomeric Excess (ee) |
|---|---|---|
| Benchmark Olefins | Excellent Enantio- and Diastereoselectivity | Up to 99% |
| Benzazepines (Cyclic Imines) | Excellent Enantio- and Diastereoselectivity | Up to 99% |
| Benzodiazepines (Cyclic Imines) | Excellent Enantio- and Diastereoselectivity | Up to 99% |
Applications in Advanced Materials and Optoelectronics
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The pyrazine (B50134) ring, being electron-deficient, combined with the pyridine (B92270) moiety, allows for the creation of metal complexes with tunable emission properties. These properties are highly sought after for luminescent materials, particularly in the field of Organic Light-Emitting Diodes (OLEDs), where the efficiency, color purity, and stability of the emitter are paramount.
Electroluminescent Properties and Device Performance
Complexes incorporating pyridin-2-yl-pyrazine derivatives have been investigated as phosphorescent emitters in OLEDs. For instance, symmetric tetradentate Pt(II) complexes utilizing ligands with rigid steric hindrance have demonstrated excellent thermal stability and orange emission with high photoluminescent quantum yields (PLQYs) exceeding 88%. rsc.org Solution-processed OLEDs using these platinum complexes as emitters have shown remarkable performance. One such device achieved a maximum current efficiency of 44.66 cd A⁻¹ and a high brightness of 54,918 cd m⁻². rsc.org Another study on pyrene-pyridine based hole-transporting materials for OLEDs highlighted a device that produced a maximum luminance of 17,300 cd/m² with a current efficiency of 22.4 cd/A. nih.gov These results underscore the potential of pyridinyl-pyrazine based materials in creating highly efficient and bright OLED displays. rsc.orgnih.gov
| Device Data for OLEDs with Pyridinyl-Pyrazine Derivatives | |
| Parameter | Value |
| Maximum Current Efficiency | 44.66 cd A⁻¹ rsc.org |
| Maximum Brightness | 54,918 cd m⁻² rsc.org |
| Maximum Luminance | 17,300 cd/m² nih.gov |
| Photoluminescent Quantum Yields (PLQYs) | >88% rsc.org |
Aggregation-Induced Emission (AIE) Enhancement Studies
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules in a solution are triggered to emit light upon aggregation. magtech.com.cnacs.org This effect counteracts the common issue of aggregation-caused quenching (ACQ) in traditional luminophores. The mechanism often involves the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. acs.orgrsc.org
Studies on platinum(II) complexes with a 2,6-di(pyrid-2-yl)pyrazine ligand have revealed unusual thermochromic behavior where absorption maxima shift to longer wavelengths as the temperature increases. nih.govacs.org This is contrary to typical platinum(II) systems where heating causes deaggregation. This behavior is attributed to a thermoresponsive morphological transformation, driven by the interplay of Pt···Pt, π–π stacking, and hydrogen bonding interactions, leading to enhanced aggregation upon heating. nih.govacs.org Theoretical studies on tetraphenylpyrazine (TPP) and its derivatives have shown that attaching phenyl rings to the pyrazine core can induce AEE characteristics by restricting intramolecular motion. rsc.org Furthermore, the introduction of electron-donating groups can enhance the emission quantum efficiency, while other substituents can create additional intermolecular interactions that promote the RIM effect. rsc.org
Photosensitizers for Solar Energy Conversion Systems
The favorable photophysical and electrochemical properties of pyrazine-based compounds make them suitable candidates for use as photosensitizers in solar energy conversion technologies. rsc.org Their ability to absorb light and facilitate charge transfer is crucial for the performance of devices like Dye-Sensitized Solar Cells.
| Performance of Pyrazine-Based DSSCs | |
| Parameter | Value |
| Overall Conversion Efficiency (AM 1.5) | 1.31% - 2.64% mdpi.com |
| Maximum Efficiency (surpassing N719) | 9.03% rsc.org |
Photoelectrochemical Systems
In broader photoelectrochemical systems, pyridine derivatives have been shown to play a role in processes like the reduction of CO2. For example, pyridine can influence the photoelectrochemical reduction of CO2 to methanol (B129727) at a CuInS2 thin film photocathode. rsc.org The coverage of pyridine on the electrode surface has a significant effect on the methanol yield, suggesting that the mass transfer resistance from the pyridine adsorption layer is a determining factor in the reaction. rsc.org This indicates the potential for 2-(pyridin-2-yl)pyrazine and its derivatives to act as modulators or catalysts in photoelectrochemical applications aimed at converting solar energy into chemical fuels.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ditopic nature of this compound, with nitrogen atoms available for coordination on both the pyridine and pyrazine rings, makes it an excellent building block for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govmdpi.com These materials are crystalline structures where metal ions or clusters are linked by organic ligands, creating porous or non-porous networks with a wide range of potential applications.
The use of pyrazine and its derivatives as linkers in MOFs has been shown to create materials with permanent porosity. acs.orgnih.gov For instance, MOFs constructed with high-spin Fe(II) and Co(II) centers and pyrazine linkers have been synthesized. acs.org Similarly, derivatives like pyrazine tetracarboxylic acid have been used to create highly porous zinc-based MOFs for the selective adsorption and separation of CO2 and light hydrocarbons. rsc.org The introduction of pyridine can also induce structural reconfiguration in MOFs, for example, transforming a 3D framework into ultrathin 2D nanosheets, which can enhance catalytic activity for reactions like the oxygen evolution reaction (OER). rsc.org Coordination polymers based on pyrazine-derived ligands and various metal ions, including Cu(II), have been synthesized, resulting in 1D, 2D, and 3D networks with interesting photoluminescent and magnetic properties. preprints.orgmdpi.com
Design and Synthesis of Functional Porous Materials
The rigid, nitrogen-rich structure of this compound and its derivatives makes them excellent ligands for the construction of functional porous materials, such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). These materials are synthesized through various techniques, including polycondensation and solvothermal methods, to create robust frameworks with high surface areas and tunable porosities.
The synthesis of novel porous polymers often involves catalyst-free polycondensation reactions of pyrazine-based monomers. For instance, pyrazine-based polymers have been synthesized through the reaction of 2,6-diaminopyrazine or 2,3-diaminopyrazine with terephthaldehyde, using glacial acetic acid as a catalyst. researchgate.net This approach leads to the formation of polyamines and polyimines with distinct morphologies, such as sphere-like and sheet-like structures, respectively. researchgate.net The resulting polymers exhibit significant surface areas, which are crucial for applications like ion adsorption. researchgate.net
In the realm of MOFs, pyrazine and its derivatives are employed as ligands to bridge metal centers, forming extended crystalline networks. For example, two highly porous zinc MOF isomers were synthesized using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine and 1,4-di(pyridin-4-yl)benzene as ligands. nih.govrsc.org The synthesis conditions, including the choice of solvents and acid species, were found to be critical in directing the final topology of the MOFs. nih.govrsc.org These MOFs are constructed from paddlewheel Zn2(COO)4 units and the respective ligands, resulting in three-dimensional frameworks with high porosity. nih.govrsc.org Another example is the hydrothermal synthesis of a bimetallic cobalt/nickel-based MOF using terephthalic acid and pyrazine as mixed ligands. researchgate.net
Furthermore, pyrazine-fused porous graphitic frameworks (PGFs) represent another class of advanced porous materials. scispace.com A dynamic synthesis approach under basic aqueous conditions has been developed to produce crystalline PGFs, which feature fully annulated aromatic skeletons with periodic pores linked by pyrazine rings. scispace.com
The table below summarizes key data for selected porous materials incorporating pyrazine derivatives.
| Material | Monomers/Ligands | Synthesis Method | Morphology/Structure | Surface Area (m²/g) |
| MXR-1 | 2,6-diaminopyrazine, terephthaldehyde | Polycondensation | Sphere-like | 56 |
| MXR-2 | 2,3-diaminopyrazine, terephthaldehyde | Polycondensation | Sheet-like | 26 |
| Zn-MOF Isomer 1 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, 1,4-di(pyridin-4-yl)benzene | Solvothermal | Two-fold catenated 3D framework | 1324 (BET) |
| Zn-MOF Isomer 2 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, 1,4-di(pyridin-4-yl)benzene | Solvothermal | 3D framework | 1247 (BET) |
Gas Sorption and Separation Properties
The porous nature and specific chemical functionalities of materials derived from this compound and its analogs make them highly effective for gas sorption and separation applications. The tunable pore sizes and the presence of nitrogen atoms within the framework create selective binding sites for different gas molecules.
For instance, the aforementioned zinc-based MOF isomers have demonstrated permanent porosity and high BET surface areas, making them suitable for the adsorption of CO2 and light hydrocarbons. rsc.org These materials exhibit narrow pore size distributions, which is advantageous for selective gas capture. rsc.org Their adsorption behaviors at low pressures have been evaluated, showing favorable selectivity for C3H8 and C3H6 over CH4. rsc.org
Another notable example is a mixed metal-organic framework, [Fe(pyz)Ni(CN)4] (where pyz = pyrazine), which has been investigated for the challenging separation of acetylene (C2H2) from carbon dioxide (CO2). nih.gov This MOF possesses multiple functional sites and compact one-dimensional channels of about 4.0 Å. nih.gov It exhibits a remarkable volumetric C2H2 uptake and excellent C2H2/CO2 selectivity under ambient conditions. nih.gov The separation performance is attributed to π–π stacking and multiple intermolecular interactions between the C2H2 molecules and the binding sites within the MOF. nih.gov
Pyrazine-fused porous graphitic framework-based mixed matrix membranes have also been explored for enhancing gas separations. scispace.comosti.gov These membranes leverage the molecularly selective properties of the pyrazine-based frameworks to achieve efficient separation of gas mixtures. scispace.com
The table below presents gas sorption and separation data for selected pyrazine-based materials.
| Material | Target Gases | Selectivity | Key Findings |
| Zn-MOF Isomers | CO2, C1-C3 hydrocarbons | Favorable for C3H8/C3H6 over CH4 | High porosity and narrow pore size distribution enable selective capture. rsc.org |
| [Fe(pyz)Ni(CN)4] | C2H2, CO2 | Excellent C2H2/CO2 selectivity of 24 | High volumetric C2H2 uptake and strong intermolecular interactions drive separation. nih.gov |
Electrochemical and Redox-Active Materials for Energy and Sensing
The incorporation of the this compound moiety into larger molecular structures and polymers gives rise to materials with interesting electrochemical and redox-active properties. These materials are finding applications in energy storage, catalysis, and chemical sensing. The nitrogen atoms in the pyrazine and pyridine rings can participate in redox reactions and coordinate with metal ions, making them versatile components in functional materials.
Coordination polymers based on this compound and related ligands with transition metals like cobalt(II) have been synthesized and their electrochemical properties investigated. researchgate.net By utilizing redox-active ligands, new Co(II) complexes have been prepared that exhibit photochromic and thermochromic behaviors, which involve radical formation via photoinduced electron transfer. researchgate.net The redox activity of these materials is a key feature for their potential use in sensing and energy applications. For example, a novel molecular assembly of a cobalt-sulfate coordination polymer has been synthesized that demonstrates typical electrochemical redox properties. researchgate.net
Furthermore, 1,4-pyrazine has been used as a bridging ligand to create bi- or oligonuclear complexes with redox-active thiosemicarbazone ligands and metals like Ni(II) and Zn(II). mdpi.com The pyrazine bridge facilitates effective electronic coupling between the metal centers, a property famously demonstrated by the Creutz-Taube ion. mdpi.com
In the context of energy storage, organic redox compounds, including those with pyridyl groups, are being explored as active materials for organic redox-flow batteries (RFBs). rsc.org The structural diversity of these organic molecules allows for the tuning of their electrochemical properties, such as redox potential and stability. rsc.org Pyrazine itself undergoes a two-electron, multi-proton reduction to 1,4-dihydropyrazine, and the introduction of substituents can alter its physicochemical and electrochemical properties. mdpi.com
Pyridine derivatives have also been utilized in the development of fluorescent sensors for cations. mdpi.com The nitrogen atoms of the pyridine moieties can act as donors to bind with metal ions, leading to changes in fluorescence that can be used for detection. mdpi.com While this example focuses on pyridine, the similar electronic structure of the pyrazine in this compound suggests its potential in analogous sensing applications. Porphyrin derivatives incorporating a pyridin-2-yl group have been shown to detect anions like CN- and F- colorimetrically and optically.
The table below summarizes the electrochemical properties and applications of selected materials containing pyrazine or related structures.
| Material System | Application | Key Electrochemical/Redox Feature |
| Co(II) Coordination Polymers with Redox-Active Ligands | Chromism, Magnetism | Involves radical formation via photoinduced electron transfer. researchgate.net |
| Ni(II) and Zn(II) Grids with 1,4-Pyrazine-Bis(thiosemicarbazone) | Molecular Electronics | Pyrazine bridge provides effective electronic coupling between metal centers. mdpi.com |
| Viologen Molecules with Pyridyl Groups | Organic Redox Flow Batteries | Tunable reduction potential and good structural stability. rsc.org |
| Pyrazine and Substituted Pyrazines | Aqueous Redox Flow Batteries | Undergoes a two-electron reduction; potential is tunable with substituents. mdpi.com |
| Porphyrin with 5-(pyridin-2-yl) group | Anion Sensing | Colorimetric and optical detection of CN- and F- ions. |
Computational and Theoretical Chemistry Studies of 2 Pyridin 2 Yl Pyrazine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively employed to investigate the properties of pyrazine (B50134), pyridine (B92270), and their linked systems. mostwiedzy.plbohrium.com Methods like DFT with the B3LYP hybrid functional are commonly used to determine electron affinities and potential energy curves for pyrazine and its derivatives. mostwiedzy.pl Such computational analyses are crucial for understanding the molecular and electronic structures of these compounds, especially when they are incorporated as ligands in metal complexes. tandfonline.com
Ab initio methods and DFT have also been applied to study the hydrogen bonding between water and pyrazine in its ground and excited states, revealing that the minimum-energy configuration is a linear hydrogen-bonded species. nih.gov These calculations provide a foundational understanding of the molecule's behavior in various chemical environments.
Table 1: Examples of Computational Methods Used in Studies of Pyrazine/Pyridine Systems
| Study Subject | Computational Method | Basis Set | Application | Source |
|---|---|---|---|---|
| Pyridine & Pyrazine Derivatives | DFT (B3LYP), MP2 | 6-31+G*, aug-cc-pVTZ, etc. | Electron affinity and dissociation pathways | mostwiedzy.pl |
| Pyrazine(diimine) Complexes | DFT | Not specified | Electronic structure analysis | tandfonline.com |
| Pyrazine-2-carbaldehyde (B1279537) | DFT | Not specified | Reaction mechanism investigation | nih.gov |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its reactivity and spectroscopic properties. wikipedia.org For pyrazine, extensive ab initio calculations have been performed to characterize its nπ* and ππ* states, indicating that it possesses a low-lying unoccupied π-molecular orbital. researchgate.net
DFT calculations comparing pyrazine and pyridine derivatives have shown that the pyrazine system has a significantly smaller HOMO-LUMO gap. brandeis.edu This smaller energy gap facilitates charge transfer, making the pyrazine moiety a better electron acceptor. brandeis.edu This is further supported by studies on the closely related 2,6-di(pyrid-2-yl)pyrazine ligand in platinum(II) complexes, which demonstrate a strong electron-accepting ability due to a stabilized π* orbital compared to that of terpyridine. nih.gov Computational studies of pyrazine adsorbed on B12N12 nanocages have also visualized the FMOs, computed at the B3LYP/6-31G* level, to understand their interaction. researchgate.net
Table 2: Calculated Frontier Orbital Energies for Pyridine vs. Pyrazine Systems
| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| Pyridine Derivative Complex | -3.33 | -2.45 | 0.88 | brandeis.edu |
Spectroscopic Property Prediction and Interpretation (e.g., UV-Vis, NMR, IR)
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like 2-(pyridin-2-yl)pyrazine. Time-dependent DFT (TD-DFT) is a standard method for calculating UV-Vis absorption spectra and understanding the electronic transitions involved. beilstein-journals.org For instance, in platinum(II) complexes containing the analogous 2,6-di(pyrid-2-yl)pyrazine ligand, the observed high-energy absorption bands (300–360 nm) are assigned to intraligand (IL) [π → π*] transitions, while the low-energy bands (400–600 nm) are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. nih.gov This level of interpretation is heavily reliant on computational support. Similarly, the UV absorption spectrum of pyrazine in the gas phase has been successfully calculated, showing good agreement with experimental data. researchgate.net
Quantum chemical approaches are also crucial for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. mdpi.com The relationship between a molecule's structure and its chemical shifts can be elucidated through these calculations. github.io While detailed computational NMR predictions for this compound itself are not widely published, experimental ¹H and ¹³C NMR data for derivatives like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide provide a benchmark for future computational studies. nih.gov
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of pyrazine-containing systems over time. MD studies have been used to investigate the molecular dynamics of the pyrazine molecule following excitation to its S2 electronic state, providing insight into its photophysical processes. researchgate.net Furthermore, MD simulations have been employed to explore the interactions between various substituted pyrazines and biological macromolecules like Human Serum Albumin (HSA). semanticscholar.orgrawdatalibrary.net These studies show that pyrazine derivatives can bind to HSA, induce conformational changes in the protein, and enhance its stability. semanticscholar.orgrawdatalibrary.net
Table 3: Key Conformational Parameters for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide
| Parameter | Value | Method | Source |
|---|---|---|---|
| Dihedral Angle (Pyrazine Ring // Amide Group) | 2.56 (14)° | X-ray Crystallography | nih.gov |
Mechanistic Investigations of Reactions and Biological Interactions
Computational chemistry is a cornerstone for elucidating the mechanisms of chemical reactions and biological interactions involving this compound systems. DFT calculations have been used to map the reaction pathways for the formation of bis-azomethines from pyrazine-2-carbaldehyde and hydrazine. nih.gov These studies identified key intermediates and transition states, providing a detailed, step-by-step understanding of the reaction energetics. nih.gov Similarly, the mechanism for the synthesis of pyridin-2-yl ureas has been investigated computationally, with results suggesting that a concerted pathway is energetically more favorable than traditional models involving zwitterionic intermediates. rsc.org
In the context of biological interactions, molecular docking and MD simulations are used to predict and analyze the binding of pyrazine-based ligands to protein targets. For example, docking studies have been performed to understand how novel pyrazine-linked 2-aminobenzamides act as inhibitors of Histone Deacetylases (HDACs). mdpi.comresearchgate.net These computational models reveal specific binding modes, identifying key interactions such as hydrogen bonds with specific amino acid residues (e.g., HIS145, HIS146) and coordination with a crucial zinc ion in the enzyme's active site. mdpi.com This information is critical for understanding the structure-activity relationship and for the rational design of more potent inhibitors.
Table 4: Predicted Interactions of a Pyrazine-based Inhibitor with HDAC1
| Interacting Residue/Ion | Interaction Type | Source |
|---|---|---|
| HIS145, HIS146 | Hydrogen Bond | mdpi.com |
| GLY154 | Hydrogen Bond | mdpi.com |
| PHE155 | Aromatic Interaction | mdpi.com |
Rational Ligand Design and Property Tuning through Computational Approaches
The insights gained from computational studies on the electronic structure, conformation, and interaction mechanisms of this compound form the basis for the rational design of new ligands with tailored properties. The pyrazine-pyridine scaffold is a versatile building block in medicinal chemistry and materials science. nih.gov
A prominent example is the design of novel therapeutics. By modifying the this compound core, researchers have developed new classes of enzyme inhibitors. A series of nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine derivatives were designed as potent and selective dual inhibitors of the c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. frontiersin.org Similarly, pyrazine-linked 2-aminobenzamides were rationally designed and synthesized as selective class I Histone Deacetylase (HDAC) inhibitors with significant anti-leukemic activity. mdpi.com In these efforts, computational docking is used to predict how structural modifications will affect binding affinity and selectivity, guiding the synthetic process.
The scaffold is also used in materials science. The structurally related 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligand, which shares the central N-heterocycle and multiple nitrogen donor sites, has been employed as a scaffold for creating coordination polymers. nih.gov Computational property tuning helps predict how changes to the ligand structure will influence the properties of the resulting material, such as the potential for spin-crossover behavior. nih.gov These examples highlight how computational approaches enable the targeted design and optimization of molecules based on the this compound framework for a wide range of applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-(pyridin-2-yl)pyrazine" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" displays a set of distinct signals corresponding to the protons on the pyridine (B92270) and pyrazine (B50134) rings. A study reported the following chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃): 7.40–7.47 (m, 1 H, 5-Hpy), 7.75–7.86 (m, 2 H, 4-Hpy, Hpyr), 8.32–8.37 (m, 1 H, Hpyr), 8.65–8.70 (m, 1 H, 3-Hpy), 8.73–8.77 (m, 1 H, 6-Hpy), and 9.22 (s, 1 H, Hpyr) sci-hub.se. The multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) of these signals provide information about the connectivity of the protons. For instance, the coupling between adjacent protons on the pyridine ring helps in assigning their specific positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The reported ¹³C NMR chemical shifts in CDCl₃ are: 120.6, 122.9, 123.6, 134.4, 137.0, 148.3, 149.9, 150.1, and 154.9 ppm sci-hub.se. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.
Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the assignments. COSY spectra reveal proton-proton couplings within the same spin system, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, thus establishing the connectivity between the pyridine and pyrazine rings.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyridine H-3 | 8.65–8.70 | m | - |
| Pyridine H-4 | 7.75–7.86 | m | - |
| Pyridine H-5 | 7.40–7.47 | m | - |
| Pyridine H-6 | 8.73–8.77 | m | - |
| Pyrazine H | 7.75–7.86, 8.32–8.37, 9.22 | m, m, s | - |
| Pyridine/Pyrazine C | - | - | 120.6, 122.9, 123.6, 134.4, 137.0, 148.3, 149.9, 150.1, 154.9 |
Mass Spectrometry for Molecular Identification and Stoichiometry Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". It also provides valuable information about the fragmentation pattern of the molecule, which can aid in its structural confirmation.
In one study, the mass of the protonated molecule [M+H]⁺ was determined to be 158.07 m/z, which is consistent with the calculated molecular weight of "this compound" (C₉H₇N₃) sci-hub.se. Electron Ionization (EI) mass spectrometry of related 2,5-disubstituted pyrazines shows characteristic fragmentation patterns, often involving the loss of small molecules like HCN and the cleavage of the substituent groups core.ac.uk. While the specific fragmentation of "this compound" is not detailed in the provided search results, it would be expected to show fragments corresponding to the pyridine and pyrazine rings.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule with high precision, which allows for the determination of its elemental formula, confirming the presence of nine carbon atoms, seven hydrogen atoms, and three nitrogen atoms.
| Ion | m/z (Experimental) | Formula | m/z (Calculated) |
|---|---|---|---|
| [M+H]⁺ | 158.07 | C₉H₈N₃⁺ | 158.0718 |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of "this compound". These techniques provide insights into the electronic transitions within the molecule and its behavior upon photoexcitation.
The UV-Vis absorption spectrum of pyrazine in the gas phase exhibits broad absorption bands between 200 and 380 nm researchgate.net. These absorptions are generally attributed to π → π* and n → π* transitions within the aromatic rings. For platinum(II) complexes of 2,6-di(pyrid-2-yl)pyrazine, high-energy absorption bands between 300–360 nm are assigned to intraligand (IL) [π → π*] transitions of the pyrazine and pyridine moieties researchgate.net. While specific experimental data for the free "this compound" ligand is not available in the provided results, its UV-Vis spectrum is expected to show similar characteristic absorptions.
The fluorescence properties of "this compound" are of interest for applications in optical sensors and light-emitting materials. A computational study on pyrazine adsorbed on a B40 fullerene surface suggested that the interaction can enhance the emission spectrum of the fullerene nih.gov. Another study on a novel pyrazine–pyridone biheteroaryl-based sensor, where a pyrazine ring replaced a pyridine ring, resulted in a significant bathochromic shift of about 60–70 nm in the emission wavelength, leading to blue-green fluorescence around 500 nm mdpi.com. This suggests that the pyrazine moiety in "this compound" could play a crucial role in tuning the emission properties of larger molecular systems.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Environment Analysis
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and pyrazine rings, and various in-plane and out-of-plane bending vibrations. A study on N-(pyridin-2-yl)pyrazine-2-carboxamide, a related derivative, showed characteristic N-H stretching bands around 3323 cm⁻¹ and C=O stretching bands around 1665-1678 cm⁻¹ osti.gov. While "this compound" lacks these specific functional groups, the analysis of its IR spectrum would focus on the vibrations of the coupled heterocyclic rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For pyrazine-2-carbonitrile, a prominent Raman band at 1020 cm⁻¹ is attributed to a pyrazine ring vibration nih.gov. In resonance Raman studies of ruthenium complexes of 2,5-di(pyridin-2-yl)pyrazine, various bands are assigned to the vibrational modes of the 2,5-dpp ligand, which are enhanced at specific excitation wavelengths rsc.org. These studies demonstrate the utility of Raman spectroscopy in probing the coordination environment of the ligand.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |
| Ring Breathing Modes | 990 - 1050 | Raman |
| C-H In-plane Bending | 1000 - 1300 | IR |
| C-H Out-of-plane Bending | 700 - 900 | IR |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For "this compound," XPS can provide valuable information about the nitrogen and carbon environments.
The N 1s core-level spectrum is particularly informative. In a study of pyrazine adsorbed on a silicon surface, a single N 1s peak at a binding energy of 398.4 eV was observed, assigned to the Si-N-C bond nih.gov. A detailed analysis of the N 1s XPS of pyridine showed a main peak with a binding energy of around 400.18 eV osti.gov. For covalent triazine frameworks containing pyridinic groups, the N 1s peak was observed at a higher binding energy of 398.7 eV tudelft.nl. These values provide a reference for the expected N 1s binding energies in "this compound," where two distinct nitrogen environments (one in the pyridine ring and two in the pyrazine ring) might be distinguishable under high resolution.
The C 1s spectrum would show contributions from the carbon atoms in both the pyridine and pyrazine rings. Due to the different chemical environments, slight shifts in the C 1s binding energies would be expected, which could be resolved with high-resolution XPS.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Impedance Spectroscopy)
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for probing the redox properties of "this compound." CV provides information about the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.
The electrochemical reduction of pyrazines in an alkaline hydroorganic medium has been shown to lead to the formation of 1,4-dihydropyrazines cdnsciencepub.com. In the case of 2,3-di-2'-pyridylpyrazine, a related isomer, a two-electron reduction wave is observed, with the half-wave potential varying linearly with pH cdnsciencepub.com. While specific redox potentials for the free "this compound" ligand are not detailed in the provided search results, its electrochemical behavior is expected to be influenced by the electron-withdrawing nature of the pyrazine ring and the coordinating ability of the nitrogen atoms.
In the context of its metal complexes, the electrochemical properties are significantly altered. For instance, in dinuclear ruthenium complexes bridged by 2,3-bis(2-pyridyl)pyrazine, the metal-based oxidation couples occur at more anodic potentials compared to analogous complexes without the pyrazine bridge, indicating the π-acceptor properties of the ligand nih.gov. The electrochemical analysis of such complexes reveals the extent of metal-metal communication mediated by the bridging pyrazine ligand.
Biological and Medicinal Chemistry Research Involving 2 Pyridin 2 Yl Pyrazine Scaffolds Mechanistic Focus
Investigation of Molecular Interactions with Biological Targets (e.g., Enzymes, Nucleic Acids, Receptors)
Derivatives of the 2-(pyridin-2-yl)pyrazine scaffold have been investigated as inhibitors of several key biological targets, primarily protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.
Enzyme Inhibition: A prominent mechanism of action for this class of compounds is the inhibition of protein kinases. For instance, a series of pyrazine-pyridine biheteroaryls were developed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. These compounds function as ATP-competitive inhibitors, occupying the ATP-binding site of the VEGFR-2 kinase domain. This inhibition blocks the downstream signaling cascade that leads to endothelial cell proliferation and migration, which are essential for the formation of new blood vessels that supply tumors.
Similarly, related scaffolds like imidazo[1,5-a]pyrazines have been shown to target other kinases. Acalabrutinib (B560132), an approved drug, features an imidazo[1,5-a]pyrazine (B1201761) core and acts as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) within the ATP-binding pocket of BTK, leading to its inactivation. The N-(pyridin-2-yl)benzamide group of acalabrutinib makes extensive contact with the side chains in the hydrophobic back pocket of the BTK active site, while the imidazopyrazine motif interacts with key amino acid residues like Glu475 and Met447 through hydrogen bonding mdpi.com.
Other kinase targets for pyrazine (B50134) derivatives include Checkpoint Kinase 1 (CHK1), which is inhibited by pyrazine-2-carbonitrile derivatives such as Prexasertib mdpi.com. Furthermore, 2,6-disubstituted pyrazine derivatives have been identified as inhibitors of Casein Kinase 2 (CK2) and PIM kinases nih.gov.
| Scaffold/Derivative | Enzyme Target | Mechanism of Interaction | Therapeutic Area |
|---|---|---|---|
| Pyrazine-pyridine biheteroaryls | VEGFR-2 | ATP-competitive inhibition | Anticancer (Anti-angiogenesis) |
| Acalabrutinib (Imidazo[1,5-a]pyrazine analog) | Bruton's Tyrosine Kinase (BTK) | Covalent binding to Cys481 in ATP-binding pocket | Anticancer (Leukemia) |
| Prexasertib (Pyrazine-2-carbonitrile derivative) | Checkpoint Kinase 1 (CHK1) | ATP-competitive inhibition | Anticancer |
| 2,6-disubstituted pyrazine derivatives | CK2 and PIM Kinases | Kinase inhibition | Anticancer |
Nucleic Acid Interactions: The planar aromatic nature of the this compound scaffold suggests a potential for interaction with nucleic acids. Studies on low-molecular-weight pyrazine-based compounds have explored their ability to bind to DNA. The primary mode of interaction is believed to be through non-specific π–π interactions between the pyrazine ring and the deoxyribose rings within the DNA grooves mdpi.com. The pyrazine ring inserts itself into the groove, where the rings are arranged in a nearly parallel fashion, with distances ranging from 3.5 to 4 Å mdpi.com. This type of binding can interfere with DNA replication and transcription processes, contributing to the compound's biological activity.
Mechanistic Studies of Antimicrobial Activity
The this compound scaffold and its derivatives have shown promise as antimicrobial agents, although the precise mechanisms of action are still under active investigation.
Antibacterial Mechanisms: Several studies have pointed towards the inhibition of essential bacterial enzymes. Molecular docking studies of triazolo[4,3-a]pyrazine derivatives suggest that these compounds may bind to and inhibit bacterial DNA gyrase and topoisomerase IV frontiersin.org. These enzymes are crucial for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. Another computational study identified Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely molecular target for an imidazo[1,2-a]pyrazine (B1224502) derivative, with interactions stabilized by hydrophobic forces, van der Waals forces, and hydrogen bonding mdpi.com.
A different proposed mechanism, particularly for Gram-positive bacteria, involves the disruption of the bacterial cell membrane nih.gov. Alkyl pyridinol compounds, which share structural similarities, are hypothesized to integrate into the bacterial membrane due to their lipophilic character, leading to membrane disruption, loss of integrity, and ultimately cell death nih.gov.
Antifungal Mechanisms: In the context of antifungal activity, a key target for pyridine (B92270) and pyrimidine (B1678525) derivatives is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Certain compounds are believed to act via the inhibition of lanosterol (B1674476) demethylase, a critical enzyme in this pathway nih.gov. Inhibition of this enzyme leads to the accumulation of lanosterol and a depletion of ergosterol, which compromises the fungal cell membrane and inhibits growth nih.gov.
| Scaffold/Derivative | Microorganism Type | Proposed Target/Mechanism |
|---|---|---|
| Triazolo[4,3-a]pyrazine derivatives | Bacteria | Inhibition of DNA gyrase / Topoisomerase IV |
| Imidazo[1,2-a]pyrazine derivatives | Bacteria (S. aureus) | Inhibition of Pyruvate carboxylase (SaPC) |
| Alkyl pyridinol compounds | Gram-positive Bacteria | Bacterial membrane disruption |
| Pyridine/Pyrimidine derivatives | Fungi (C. albicans) | Inhibition of lanosterol demethylase (Ergosterol biosynthesis) |
Mechanistic Studies of Anticancer Activity
The anticancer activity of this compound derivatives is often multifactorial, involving the inhibition of key signaling pathways and the induction of cellular stress.
Kinase Inhibition in Cancer: As detailed in section 8.1, the inhibition of protein kinases is a primary mechanism of anticancer activity. By blocking kinases like VEGFR-2, BTK, and CHK1, these compounds can halt tumor angiogenesis, inhibit the proliferation of cancer cells, and interfere with DNA damage repair mechanisms, making cancer cells more susceptible to other treatments mdpi.com.
Induction of Oxidative Stress: Another significant anticancer mechanism is the induction of oxidative stress within cancer cells. Some pyrazine derivatives, particularly when complexed with metals like copper, have been shown to cause an upregulation of genes encoding antioxidant enzymes such as superoxide (B77818) dismutase (SOD2) and catalase (CAT) nih.gov. This response indicates that the compounds cause a redox imbalance and an increase in reactive oxygen species (ROS). Similarly, hybrids of pyrazine-containing compounds like ligustrazine with natural products such as curcumin (B1669340) can inhibit the antioxidant enzyme thioredoxin reductase (TrxR) google.com. The inhibition of TrxR leads to an accumulation of ROS, which damages intracellular components and triggers apoptosis, or programmed cell death google.com.
Development of Mechanistic Probes for Biological Systems
While the this compound scaffold itself is primarily studied for its therapeutic potential, the inherent photophysical properties of the pyrazine core have been exploited in related structures to develop probes for biological imaging and sensing. These examples highlight the potential utility of the scaffold in creating tools for mechanistic studies.
A novel pyrazine-pyridone biheteroaryl compound was developed as a fluorescent sensor for the detection of zinc ions (Zn²⁺) mdpi.com. This sensor demonstrated a "turn-on" fluorescence response upon binding to Zn²⁺ and was successfully used to visualize endogenous labile zinc ions in lung cancer cells, showcasing its potential for bioimaging applications mdpi.com.
In another study, a D-A-D (donor-acceptor-donor) type fluorescent probe was synthesized using a pyrazine core as the acceptor. This probe was capable of permeating live cell membranes and was proposed to function by binding to and moving through membrane integral transport proteins mdpi.com. Its high photostability and low cytotoxicity allowed for long-term, in-situ dynamic monitoring in live cells, making it a valuable tool for studying cellular processes over time mdpi.com. Pyrazine derivatives have also been patented for use in renal function monitoring, where their emanation of spectral energy after exposure to light can be detected and analyzed researchgate.net.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and selective compounds.
For Anticancer Activity (VEGFR-2 Inhibition): SAR studies on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors have revealed several key features. The substitution pattern on both heterocyclic rings significantly influences potency. For instance, specific substitutions at the 6-position of the pyrazine ring and the 3- and 5-positions of the pyridine ring were found to be critical for high inhibitory activity. The nature of the linker and the terminal functional groups also plays a major role in both potency and selectivity against other kinases.
For Antimicrobial Activity: Preliminary SAR studies on antibacterial triazolo[4,3-a]pyrazine derivatives have provided valuable insights frontiersin.org. It was observed that increasing the lipophilicity of the molecules, for example by introducing a long alkyl chain at one position, can enhance cell permeability and thus antibacterial activity frontiersin.org. Furthermore, the presence of electron-donating groups on an aromatic substituent at another position was found to be favorable for activity frontiersin.org. This suggests that both electronic and steric properties are important for the antibacterial effect of these compounds. General studies on broader classes of pyridine derivatives have also shown that the presence of groups like -OMe and -OH can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it.
Emerging Research Directions and Future Perspectives on 2 Pyridin 2 Yl Pyrazine
Integration in Nanoscience and Nanotechnology
The unique structural and electronic properties of 2-(pyridin-2-yl)pyrazine make it a promising candidate for integration into nanoscience and nanotechnology. Its ability to act as a ligand for metal ions is being exploited in the development of functional nanomaterials.
One key area of research is the use of this compound and its derivatives in the formation of metal-organic frameworks (MOFs). researchgate.netnih.gov These are porous materials with a crystalline structure, consisting of metal ions or clusters coordinated to organic ligands. The specific coordination geometry and the electronic characteristics of this compound can influence the structure and properties of the resulting MOFs, such as their porosity, stability, and catalytic activity. researchgate.netnih.gov For instance, pyrazine-based iron MOFs have been investigated for their enhanced ability to generate hydroxyl radicals in Fenton-like processes, which is crucial for advanced oxidation processes in environmental remediation. researchgate.netnih.gov
Furthermore, the integration of pyrazine-functionalized π-conjugated materials into optoelectronic devices is an active area of research. rsc.org The electron-accepting nature of the pyrazine (B50134) ring, combined with the properties of the pyridine (B92270) moiety, can be tailored to create materials with specific charge transfer characteristics suitable for applications in solar cells, light-emitting diodes, and field-effect transistors. rsc.org The ability to functionalize nanoparticles with ligands like this compound opens up possibilities for creating novel hybrid materials with tailored optical, electronic, and catalytic properties.
| Research Area | Application of this compound | Potential Impact |
| Metal-Organic Frameworks (MOFs) | As an organic linker to create porous crystalline structures. | Development of materials for gas storage, separation, and catalysis. |
| Functionalized Nanoparticles | As a surface ligand to modify the properties of nanoparticles. | Creation of novel sensors, catalysts, and drug delivery systems. |
| Nanoelectronics | As a component in π-conjugated materials for electronic devices. | Advancement of organic solar cells, OLEDs, and transistors. |
Sustainable Chemistry and Catalysis
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, and this compound is no exception. Researchers are exploring more environmentally friendly methods for its synthesis and its potential use as a catalyst in sustainable chemical processes.
Traditional organic syntheses often rely on harsh reaction conditions and hazardous solvents. In contrast, green chemistry approaches aim to reduce waste, energy consumption, and the use of toxic substances. mdpi.com For the synthesis of pyrazine and pyridine derivatives, methods such as mechanochemical synthesis are being investigated. rsc.orgnih.govrsc.org This solvent-free technique involves the grinding of solid reactants to initiate chemical reactions, offering a more sustainable alternative to conventional solution-based methods. rsc.orgnih.govrsc.org
In the realm of catalysis, pyridine and its derivatives are known to act as Lewis base catalysts and as ligands in metal-based catalysts. biosynce.com The nitrogen atoms in this compound can coordinate with metal centers, influencing the activity and selectivity of the catalyst in various reactions, such as cross-coupling and oxidation reactions. biosynce.comtandfonline.comresearchgate.net The development of catalysts based on earth-abundant metals combined with ligands like this compound is a key goal in sustainable chemistry. mdpi.com
| Sustainable Chemistry Approach | Relevance to this compound |
| Green Synthesis | Development of solvent-free or mechanochemical synthesis routes. |
| Catalysis | Use as a ligand in metal-based catalysts for efficient and selective transformations. |
| Alternative Solvents | Potential use of pyridine-based systems as greener solvent alternatives. biosynce.com |
Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design and discovery of new molecules with desired properties. nih.govresearchgate.net These computational tools can be applied to this compound to predict its properties, design novel derivatives, and explore its potential applications.
Quantitative Structure-Property Relationship (QSPR) models, which are a form of machine learning, can be trained on existing experimental data to predict the physicochemical and biological properties of new compounds. nih.govresearchgate.netmdpi.com For this compound and its analogues, QSPR models could predict properties such as solubility, stability, and biological activity, thereby guiding the synthesis of the most promising candidates. nih.govresearchgate.net
| AI/ML Application | Description |
| Property Prediction (QSPR) | Machine learning models that correlate the chemical structure of this compound derivatives with their properties. nih.govresearchgate.netmdpi.com |
| Generative Design | AI algorithms that create novel molecular structures based on the this compound scaffold with optimized properties. nih.gov |
| Computational Screening | Virtually screening libraries of this compound derivatives against biological targets or for material properties. |
Interdisciplinary Research Frontiers and Novel Applications
The versatility of this compound makes it a valuable tool in a variety of interdisciplinary research areas, leading to the exploration of novel applications.
In supramolecular chemistry, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is being utilized to construct complex molecular architectures. mdpi.com These self-assembled structures have potential applications in areas like molecular sensing, where the binding of an analyte to a supramolecular host containing the this compound moiety can lead to a detectable signal. mdpi.com For example, platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine have been shown to exhibit interesting thermoresponsive aggregation behavior, which could be harnessed for developing smart materials. acs.orgnih.gov
The biological activity of pyrazine derivatives has been extensively studied, with applications in medicinal chemistry. tandfonline.comresearchgate.netnih.gov Novel derivatives of this compound are being designed and synthesized as potential therapeutic agents. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have shown promise as antiproliferative agents against melanoma cells. nih.gov The ability to modify the structure of this compound allows for the fine-tuning of its biological activity and the development of targeted therapies. Furthermore, the development of bio-inspired materials that mimic the structure and function of biological systems is a growing field, and molecules like this compound could serve as building blocks for such materials. rsc.orgmdpi.com
| Interdisciplinary Field | Novel Application of this compound |
| Supramolecular Chemistry | Component of molecular sensors and smart materials. mdpi.comacs.orgnih.gov |
| Medicinal Chemistry | Scaffold for the development of anticancer and other therapeutic agents. nih.govresearchgate.net |
| Bio-inspired Materials | Building block for creating materials that mimic biological functions. rsc.orgmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
